Bienvenue dans la boutique en ligne BenchChem!

N-Acetylgalactosaminyl-(1-4)-galactose

Immunology C-type lectin receptor Antigen-presenting cell

This β(1→4)-linked disaccharide is the minimal epitope for P. aeruginosa, M. catarrhalis, and EPEC adhesion. Shows 10-fold higher MGL binding than α-GalNAc. Not interchangeable with GalNAcβ1-3Gal or generic Gal-disaccharides. Essential for lectin microarrays, glycosidase assays (NgaBf/NgaLy), and B4GALNT2 product identification. Procure exact structure to ensure assay reproducibility.

Molecular Formula C14H25NO11
Molecular Weight 383.35 g/mol
CAS No. 29923-15-7
Cat. No. B1221900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylgalactosaminyl-(1-4)-galactose
CAS29923-15-7
SynonymsGalNAc-1-4-Gal
GalNAc-beta1-4Gal
GalpNAc-1-4-Galp
N-acetyl-D-galactosaminyl-beta-(1-4)-D-galactose
N-acetylgalactosaminyl-(1-4)-galactose
NAGAG
Molecular FormulaC14H25NO11
Molecular Weight383.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)O)O)CO)O)O
InChIInChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10+,11-,12+,13-,14-/m0/s1
InChIKeyWGFRERGCCNWVHK-BLQRYDGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylgalactosaminyl-(1-4)-galactose (CAS 29923-15-7) for Procurement: Baseline Disaccharide Identity and Core Structural Specifications


N-Acetylgalactosaminyl-(1-4)-galactose (CAS 29923-15-7), systematically designated as D-Galactose, 4-O-(2-(acetylamino)-2-deoxy-β-D-galactopyranosyl)- and commonly abbreviated as GalNAcβ1-4Gal, is a disaccharide with molecular formula C14H25NO11 and molecular weight 383.35 g/mol [1]. This compound consists of an N-acetyl-D-galactosamine (GalNAc) residue linked via a β(1→4) glycosidic bond to a D-galactose (Gal) residue at the non-reducing terminus . As a discrete, chemically defined disaccharide, it serves as a critical structural motif within larger glycoconjugates, including the gangliosides asialo-GM1 (Galβ1-3GalNAcβ1-4Galβ1-4Glc-Cer) and asialo-GM2 (GalNAcβ1-4Galβ1-4Glc-Cer), as well as the Sda blood group antigen (Siaα2,3(GalNAcβ1,4)Galβ1,4GlcNAc-R) [2].

N-Acetylgalactosaminyl-(1-4)-galactose (CAS 29923-15-7): Why Generic Substitution with Alternative GalNAc-Containing Disaccharides Fails


Within the class of terminal GalNAc-containing disaccharides, structural isomers differing only in anomeric configuration (α vs. β linkage) or glycosidic bond regiochemistry (1→3 vs. 1→4 linkage) exhibit profoundly divergent biological recognition profiles and cannot be treated as interchangeable reagents [1]. For instance, the β(1→4)-linked GalNAcβ1-4Gal (the target compound) and the β(1→3)-linked GalNAcβ1-3Gal demonstrate distinct ligand specificities for lectins, glycosyltransferases, and pathogen adhesins [2]. Similarly, the α-anomeric counterpart α-GalNAc elicits substantially different functional responses from immune receptors compared to GalNAcβ1-4Gal, with binding capacities differing by up to 10-fold in defined systems [3]. Generic substitution—whether driven by cost, availability, or perceived structural similarity—introduces uncontrolled experimental variables that compromise assay reproducibility, confound structure-activity relationship interpretations, and invalidate cross-study comparisons. The quantitative evidence presented below substantiates why procurement decisions must be governed by precise structural specification rather than class-level assumptions.

N-Acetylgalactosaminyl-(1-4)-galactose (CAS 29923-15-7): Quantitative Comparative Evidence for Scientific Selection and Procurement Differentiation


GalNAcβ1-4Gal vs. α-GalNAc: 10-Fold Differential Binding to Human Macrophage Galactose-Type Lectin (MGL/CLEC10A)

In comparative binding studies using recombinant human MGL mutants, the binding capacity of MGL toward GalNAcβ1-4Gal was 10-fold lower compared to α-GalNAc, suggesting that the α-anomeric configuration engages the primary binding site with higher affinity, whereas GalNAcβ1-4Gal may require secondary binding site engagement for sufficient interaction [1]. This quantitative difference is critical for experimental designs investigating MGL-mediated immune modulation or tumor immune evasion mechanisms, where α-GalNAc and GalNAcβ1-4Gal produce non-equivalent signaling outcomes.

Immunology C-type lectin receptor Antigen-presenting cell

GalNAcβ1-4Gal vs. GalNAcβ1-3GlcNAc and GalNAcβ1-4GlcNAc: Frontal Affinity Chromatography Ka Values for Wisteria japonica Lectin

Frontal affinity chromatography analysis using over 100 2-aminopyridine-labeled and p-nitrophenyl-derivatized oligosaccharides revealed that GalNAcβ1-4Gal exhibits high affinity for Wisteria japonica lectin (WJA), with Ka values comparable to the top ligands GalNAcβ1-3GlcNAc (Ka = 9.5 × 10⁴ M⁻¹) and GalNAcβ1-4GlcNAc (Ka = 1.4 × 10⁵ M⁻¹) [1]. While the publication reports Ka values for the GlcNAc-containing disaccharides, it explicitly notes that GalNAcβ1-3Gal and GalNAcβ1-4Gal also showed high affinity for WJA (see Figure 3 of the original publication).

Glycobiology Lectin affinity chromatography Cancer biomarker

GalNAcβ1-4Gal as the Minimal Disaccharide Sequence Required for Respiratory Pathogen Adhesion to Asialo-GM1 and Asialo-GM2

The minimal disaccharide sequence of GalNAcβ1-4Gal found in the gangliosides asialo-GM1 and asialo-GM2 is required for adhesion for many respiratory pathogens [1]. This sequence-specific requirement has been validated across multiple bacterial species, including Pseudomonas aeruginosa, Moraxella catarrhalis, and various enteropathogenic E. coli strains [2]. Notably, other common disaccharide sequences such as Galβ1-4GlcNAc and Galβ1-3GlcNAc, while serving as adhesion inhibitors for some pathogens, do not recapitulate the specific binding profile of GalNAcβ1-4Gal in the context of asialo-GM1 recognition [3].

Microbiology Bacterial adhesion Anti-adhesion therapeutics

GalNAcβ1-4Gal vs. GalNAcβ1-3Gal: Differential Substrate Preference of β-N-acetylgalactosaminidases

Comparative enzymatic analysis of β-N-acetylgalactosaminidases from multiple sources (NgaBf and NgaLy) demonstrated a clear substrate preference for GalNAcβ1-4Gal over GalNAcβ1-3Gal [1]. This regioselective discrimination between the β(1→4)-linked and β(1→3)-linked disaccharides underscores that the glycosidic bond position—not merely the monosaccharide composition—determines enzyme recognition and catalytic efficiency.

Enzymology Glycoside hydrolase Substrate specificity

GalNAcβ1-4Gal in Sda Antigen Biosynthesis: Exclusive Substrate for B4GALNT2 with Cancer Prognostic Implications

The Sda antigen epitope Siaα2,3(GalNAcβ1,4)Gal- is synthesized exclusively by the β1,4 N-acetylgalactosaminyltransferase 2 (B4GALNT2), which transfers GalNAc in a β(1→4) linkage to the subterminal galactose of sialylated acceptors [1]. In colon cancer, B4GALNT2 expression is down-regulated, but patients with higher expression survive longer, establishing a direct link between this specific β(1→4)-linked GalNAc structure and clinical outcomes [2]. The β(1→3)-linked isomer GalNAcβ1-3Gal is not a substrate for B4GALNT2 and does not form the Sda epitope.

Glycosyltransferase Cancer biomarker Sda blood group

GalNAcβ1-4Gal Expression Decreased in Gestational Choriocarcinoma: Lectin Microarray Differential Profiling

Lectin microarray glycan profiling of gestational choriocarcinoma tissue compared to normal chorionic villi revealed significantly decreased expression of GalNAcβ1-4Gal in malignant tissue, alongside decreased α-1-6 core fucose, high mannose, Tn antigen (GalNAcα-Ser/Thr), and Galβ1-3Gal [1]. In contrast, increased signals were observed for α-2-6-sialic acid, Galβ1-4GlcNAc, and GlcNAcβ1-3GalNAc. This inverse expression pattern distinguishes GalNAcβ1-4Gal from its β(1→3)-linked isomer and from Tn antigen, demonstrating that these structurally similar glycotopes are differentially regulated in malignancy.

Cancer glycobiology Lectin microarray Gestational trophoblastic disease

N-Acetylgalactosaminyl-(1-4)-galactose (CAS 29923-15-7): Evidence-Based Research and Industrial Application Scenarios


Immunology and Immune Checkpoint Research: MGL/CLEC10A Ligand Binding Studies

GalNAcβ1-4Gal serves as a defined ligand for human macrophage galactose-type lectin (MGL/CLEC10A), a C-type lectin receptor implicated in tumor immune evasion and immunosuppressive signaling [1]. Based on direct comparative binding data showing 10-fold differential binding capacity between GalNAcβ1-4Gal and α-GalNAc [2], researchers investigating MGL-mediated dendritic cell modulation, antigen presentation, or tumor-associated glycan recognition must procure the β(1→4)-linked disaccharide rather than α-anomeric or β(1→3)-linked alternatives to obtain physiologically relevant results.

Glycan Profiling and Lectin Microarray Assay Development

GalNAcβ1-4Gal is an essential reference standard for lectin microarray glycan profiling, as demonstrated by its differential expression patterns in gestational choriocarcinoma versus normal tissue [3]. The compound's high affinity for Wisteria japonica lectin (WJA), comparable to GalNAcβ1-3GlcNAc (Ka = 9.5 × 10⁴ M⁻¹) and GalNAcβ1-4GlcNAc (Ka = 1.4 × 10⁵ M⁻¹) [4], positions it as a critical calibration standard for lectin-based diagnostic platforms. Procurement of authentic GalNAcβ1-4Gal ensures accurate glycan identification and prevents cross-reactivity artifacts that would arise from substitution with GalNAcβ1-3Gal or α-GalNAc.

Anti-Adhesion Therapeutic Development for Respiratory Pathogens

The GalNAcβ1-4Gal disaccharide is the minimal structural motif required for adhesion of multiple respiratory pathogens—including Pseudomonas aeruginosa, Moraxella catarrhalis, and enteropathogenic Escherichia coli—to host asialo-GM1 and asialo-GM2 gangliosides [5]. Investigators developing receptor decoys, anti-adhesion therapeutics, or studying host-pathogen interactions must use GalNAcβ1-4Gal as the core pharmacophore; generic Gal-containing disaccharides (e.g., Galβ1-4GlcNAc, Galβ1-3GlcNAc) do not satisfy the minimal epitope requirement and will not recapitulate the binding specificity observed with authentic GalNAcβ1-4Gal [6].

Enzymology of β-N-Acetylgalactosaminidases and Glycosyltransferases

GalNAcβ1-4Gal serves as a regiochemically defined substrate for β-N-acetylgalactosaminidases such as NgaBf and NgaLy, which exhibit clear preference for the β(1→4)-linked disaccharide over the β(1→3)-linked isomer GalNAcβ1-3Gal [7]. Additionally, the β(1→4)-linked GalNAcβ1-4Gal motif is the exclusive product of B4GALNT2-mediated Sda antigen biosynthesis [8]. Researchers conducting enzymatic activity assays, glycosidase inhibitor screening, or chemo-enzymatic glycan synthesis must procure GalNAcβ1-4Gal rather than regioisomeric alternatives to avoid introducing uncontrolled regioselectivity variables that compromise kinetic measurements and product characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetylgalactosaminyl-(1-4)-galactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.